4-[butyl(methyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-4-5-12-25(3)30(27,28)17-9-7-16(8-10-17)21(26)24-22-19(14-23)18-11-6-15(2)13-20(18)29-22/h7-10,15H,4-6,11-13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYZGHZMVIFUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[butyl(methyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS Number: 683765-72-2) is a novel organic molecule that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a complex structure that includes a benzamide moiety linked to a sulfamoyl group and a cyano-substituted tetrahydro-benzothiophene. Its molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 348.47 g/mol.
Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where various functional groups are introduced to enhance biological activity. The presence of butyl and methyl groups in the sulfamoyl part contributes to its solubility and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 4-[butyl(methyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exhibit significant biological activities. Notably, some derivatives have been identified as potent inhibitors of specific kinases such as JNK2 and JNK3, which are implicated in various diseases including cancer and neurodegenerative disorders.
Key Biological Activities
- Kinase Inhibition : The compound has shown potential as an inhibitor for various kinases involved in disease pathways. Specifically, it has demonstrated activity against JNK kinases, which play critical roles in cellular stress responses and apoptosis.
- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects, suggesting that this compound may also possess such properties.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their structure-activity relationships (SAR).
Table 1: Structure-Activity Relationship of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Cyano-N-(4-methylphenyl)benzamide | Similar benzamide structure | Kinase inhibition |
| N-(3-Cyano-4-methylphenyl)acetamide | Contains acetamide instead of sulfamoyl | Moderate kinase inhibition |
| 4-Methyl-N-(3-cyano-benzothiophen)benzamide | Benzothiophene core | Potential anti-inflammatory activity |
These compounds differ primarily in their substituents or functional groups attached to the core structure, influencing their biological properties and therapeutic potential.
Mechanistic Studies
Mechanistic studies involving this compound focus on its binding affinity to target proteins such as JNK kinases. Techniques like X-ray crystallography and molecular docking studies have been employed to elucidate the interactions between the compound and its targets. These studies reveal how structural modifications influence activity and selectivity against various kinases.
Binding Studies
Binding studies have shown that the unique structural features of this compound facilitate strong interactions with target proteins, which is crucial for its inhibitory activity.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
This compound contains:
- A benzamide moiety.
- A sulfamoyl group.
- A cyano-substituted tetrahydro-benzothiophene .
The molecular formula and weight are approximately and 348.47 g/mol, respectively. The presence of butyl and methyl groups enhances its solubility and biological activity.
Research indicates that compounds similar to this one exhibit significant biological activities, particularly as inhibitors of specific kinases such as JNK2 and JNK3. These kinases are implicated in various diseases, including cancer and neurodegenerative disorders. Crystallographic studies have revealed unique binding interactions that may provide selective therapeutic options.
Medicinal Chemistry Applications
The compound is explored as a lead compound for drug development targeting various kinases involved in disease pathways. Its unique structure allows for interaction studies focusing on its binding affinity to target proteins. Techniques such as molecular docking and enzyme inhibition assays are commonly employed to assess its efficacy against specific biological targets.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Cyano-N-(4-methylphenyl)benzamide | Similar benzamide structure | Kinase inhibition |
| N-(3-Cyano-4-methylphenyl)acetamide | Contains acetamide instead of sulfamoyl | Moderate kinase inhibition |
| 4-Methyl-N-(3-cyano-benzothiophen)benzamide | Benzothiophene core | Potential anti-inflammatory activity |
These compounds differ primarily in their substituents or functional groups, influencing their biological properties and therapeutic potential.
Inhibition Studies
Recent studies have evaluated the compound's inhibitory effects on various enzymes. For instance, derivatives of sulfonamides containing benzodioxane and acetamide moieties have shown promising results as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Cancer Research
In another study, new benzenesulfonamide derivatives were synthesized and evaluated for anticancer activity through carbonic anhydrase IX inhibition. These derivatives demonstrated excellent enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as selective anticancer agents .
Q & A
Q. What are the recommended synthetic routes for preparing 4-[butyl(methyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, and how can experimental design optimize yield?
Methodological Answer: Synthetic pathways should prioritize modular assembly of the benzamide and sulfamoyl moieties. A factorial design approach (e.g., varying reaction temperature, solvent polarity, and catalyst loading) can systematically optimize yield . Statistical methods like Design of Experiments (DoE) minimize trials while capturing interactions between variables . For example:
- Step 1: Coupling the benzothiophene core with the cyano group via nucleophilic substitution.
- Step 2: Introducing the sulfamoyl group using a sulfonylation reagent (e.g., sulfur trioxide complexes).
- Step 3: Amide bond formation under mild conditions (e.g., EDCI/HOBt catalysis).
Post-synthesis, HPLC-MS and NMR should validate purity and structural integrity.
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key analyses include:
- Lipophilicity: Measure logP values via shake-flask or chromatographic methods (e.g., reversed-phase HPLC) .
- Thermal Stability: Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.
- Solubility: Use pH-dependent solubility profiling in biorelevant media (e.g., FaSSIF/FeSSIF) .
- Crystallinity: X-ray diffraction (XRD) to assess polymorphic forms. Computational tools like COSMO-RS can predict solubility and partition coefficients .
Advanced Research Questions
Q. What computational strategies are effective for modeling the reaction mechanisms of this compound in catalytic systems?
Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map reaction pathways and transition states . For example:
- Step 1: Simulate sulfamoyl group activation under acidic/basic conditions.
- Step 2: Model steric effects of the butyl(methyl) substituent on reaction kinetics.
Pair computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. Tools like Gaussian or ORCA are recommended .
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
Methodological Answer: Contradictions often arise from assay-specific variables (e.g., cell line variability, solvent effects). A systematic approach includes:
- Meta-analysis: Aggregate data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
- Solvent Controls: Test DMSO tolerance thresholds to rule out artifactual inhibition .
- Structure-Activity Relationship (SAR): Compare activity of analogs (e.g., trifluoromethyl vs. cyano derivatives) to isolate key functional groups .
Q. What advanced methodologies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions .
- Metabolite Identification: Use LC-HRMS with in vitro liver microsomes to map Phase I/II metabolism.
- Dynamic Simulations: COMSOL Multiphysics can model degradation kinetics in simulated biological fluids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
